molecular formula C12H14Br2O2 B7849072 Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate CAS No. 19997-43-4

Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate

Cat. No.: B7849072
CAS No.: 19997-43-4
M. Wt: 350.05 g/mol
InChI Key: IRLWFLREWFIRGZ-UHFFFAOYSA-N
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Description

Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 2,3-dibromopropyl group and a methyl group, with an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce bromine atoms at the 2 and 3 positions of the propyl group. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Esterification: The brominated product is then subjected to esterification with acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4) to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated product.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Dehalogenated phenol derivatives.

    Substitution: Phenol derivatives with different substituents replacing the bromine atoms.

Scientific Research Applications

Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects. The bromine atoms and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-bromopropyl-4-methyl-, 1-acetate: Similar structure but with only one bromine atom.

    Phenol, 2-(2,3-dichloropropyl)-4-methyl-, 1-acetate: Chlorine atoms instead of bromine.

    Phenol, 2-(2,3-dibromopropyl)-4-ethyl-, 1-acetate: Ethyl group instead of methyl.

Uniqueness

Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions. The combination of the phenol group, bromine atoms, and acetate ester provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

[2-(2,3-dibromopropyl)-4-methylphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br2O2/c1-8-3-4-12(16-9(2)15)10(5-8)6-11(14)7-13/h3-5,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLWFLREWFIRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)CC(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229538
Record name Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19997-43-4
Record name Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19997-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(2,3-dibromopropyl)-4-methyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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